molecular formula C18H20O3 B15370369 Methyl 4-(4-isopropylbenzyloxy)benzoate

Methyl 4-(4-isopropylbenzyloxy)benzoate

Cat. No.: B15370369
M. Wt: 284.3 g/mol
InChI Key: YLDQZROPPZPFIO-UHFFFAOYSA-N
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Description

Methyl 4-(4-isopropylbenzyloxy)benzoate is a benzoate ester derivative featuring a 4-isopropylbenzyloxy substituent at the para position of the benzene ring. The compound’s structure combines a lipophilic isopropyl group with a benzyl ether linkage, influencing its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 4-[(4-propan-2-ylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H20O3/c1-13(2)15-6-4-14(5-7-15)12-21-17-10-8-16(9-11-17)18(19)20-3/h4-11,13H,12H2,1-3H3

InChI Key

YLDQZROPPZPFIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Linked Benzoates (C1–C7)

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its derivatives (C2–C7) share a benzoate core but incorporate a piperazine-linked quinoline moiety instead of a benzyloxy group. These analogs are synthesized via condensation reactions between quinoline-4-carbonyl chlorides and piperazine intermediates, followed by esterification . In contrast, Methyl 4-(4-isopropylbenzyloxy)benzoate likely requires simpler etherification steps, as seen in for alkoxyethoxybenzoates, where benzyl halides react with phenolic groups under basic conditions .

Alkoxyethoxybenzoates ()

Compounds like 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates feature flexible alkoxyethoxy chains. These are synthesized via oxirane ring-opening reactions with arylpiperazines, yielding dihydrochloride salts to enhance water solubility. The target compound lacks such hydrophilic modifications, suggesting lower aqueous solubility but higher lipid membrane permeability .

Physicochemical Properties

Lipophilicity (logP)

Lipophilicity, a critical factor in drug bioavailability, is influenced by substituents. For example:

  • C4 (Fluorophenyl-substituted) : The electron-withdrawing fluorine increases polarity, reducing logP compared to the isopropyl group in the target compound.
  • Target Compound : The bulky isopropylbenzyloxy group likely elevates logP, enhancing lipid solubility. Methods from (RP-HPLC and capillary electrophoresis) could experimentally determine these values .
Solubility and Stability
  • Quinoline Derivatives (C1–C7): The piperazine-quinoline backbone introduces basic nitrogen atoms, enabling salt formation (e.g., hydrochlorides) to improve water solubility.
  • Target Compound : As a neutral ester, it is expected to exhibit poor aqueous solubility but stability in organic solvents, akin to ethyl 4-methylphenylacetate derivatives in .

Spectroscopic Characterization

  • 1H NMR: For quinoline analogs (C1–C7), aromatic protons resonate at δ 7.5–8.5 ppm, while the target compound’s benzyloxy methylene protons would appear near δ 4.5–5.0 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular ions, with the target compound’s expected [M+H]+ at m/z 313.14 (C19H20O3).

Crystallographic and Computational Insights

  • Computational Modeling : Density-functional theory (DFT) methods () could predict thermochemical properties, such as bond dissociation energies or charge distribution, guiding synthetic optimization .

Data Tables

Table 1: Structural and Property Comparison of Benzoate Derivatives

Compound Substituent/R-Group logP (Predicted) Solubility Synthesis Method Reference
Target Compound 4-Isopropylbenzyloxy ~3.8 Low (organic) Etherification
C1 (Quinoline derivative) 2-Phenylquinoline-4-carbonyl ~2.1 Moderate (HCl salt) Condensation
Compound 4-Alkoxyethoxy ~1.5 High (aqueous) Oxirane ring-opening

Table 2: Key Spectroscopic Data

Compound 1H NMR (δ, ppm) HRMS ([M+H]+)
Target Compound 4.5 (OCH2), 1.2 (CH(CH3)2) 313.14
C4 (Fluorophenyl) 8.2 (quinoline-H), 7.4 (F-Ph) 487.12

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